7-Chloro-4-(4-hydroxyanilino)quinoline: A Comprehensive Technical Guide
7-Chloro-4-(4-hydroxyanilino)quinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of 7-chloro-4-(4-hydroxyanilino)quinoline. This compound belongs to the 4-aminoquinoline class, a scaffold of significant interest in medicinal chemistry due to its proven therapeutic applications, notably in the treatment of malaria and its emerging potential in oncology and neuroprotection.
Synthesis of 7-Chloro-4-(4-hydroxyanilino)quinoline
The primary synthetic route to 7-chloro-4-(4-hydroxyanilino)quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a key intermediate, 4,7-dichloroquinoline, with 4-aminophenol. The chlorine atom at the C-4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C-7 position, allowing for regioselective substitution.
Synthesis of the Precursor: 4,7-Dichloroquinoline
A common method for the synthesis of 4,7-dichloroquinoline is the Gould-Jacobs reaction, followed by chlorination.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [1]
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Step 1: Condensation. m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to facilitate the condensation reaction and removal of ethanol.
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Step 2: Cyclization. The product from the first step is added to a high-boiling point solvent, such as Dowtherm A, and heated to induce cyclization, forming 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.
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Step 3: Saponification and Decarboxylation. The ester is then saponified using a strong base like sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is subsequently decarboxylated by heating in a high-boiling point solvent to give 7-chloro-4-hydroxyquinoline.
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Step 4: Chlorination. The final step involves the chlorination of 7-chloro-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline. The product is typically purified by recrystallization.
Final Synthesis of 7-Chloro-4-(4-hydroxyanilino)quinoline
The synthesis of the title compound is achieved by the reaction of 4,7-dichloroquinoline with 4-aminophenol.
Experimental Protocol: Synthesis of 7-Chloro-4-(4-hydroxyanilino)quinoline
This protocol is a generalized procedure based on the synthesis of similar 4-aminoquinoline derivatives.[2][3][4]
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Materials:
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4,7-dichloroquinoline (1.0 eq)
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4-aminophenol (1.0-1.2 eq)
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Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
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Optional: Acid catalyst (e.g., a catalytic amount of HCl) or a base (e.g., triethylamine or potassium carbonate) to scavenge the HCl byproduct.
-
-
Procedure:
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In a round-bottom flask, dissolve 4,7-dichloroquinoline and 4-aminophenol in the chosen solvent.
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If using a catalyst or base, add it to the mixture.
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Heat the reaction mixture to reflux (typically between 80-150 °C, depending on the solvent) and maintain for 4-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
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If the product remains in solution, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
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-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethanol).
Synthesis Workflow Diagram
Caption: Synthesis workflow for 7-chloro-4-(4-hydroxyanilino)quinoline.
Physicochemical Properties
The physicochemical properties of 7-chloro-4-(4-hydroxyanilino)quinoline are summarized in the table below. It is important to note that while some data is available from databases, specific experimental data such as melting point and detailed spectral analyses are not widely published for this exact compound. The spectral data provided are based on predictions and analysis of closely related 4-aminoquinoline derivatives.
Table 1: Physicochemical Properties of 7-Chloro-4-(4-hydroxyanilino)quinoline
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁ClN₂O | [5][6] |
| Molecular Weight | 270.71 g/mol | [5][6] |
| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]phenol | [5] |
| CAS Number | 81099-87-7 | [5] |
| Appearance | Predicted to be a solid at room temperature. | |
| Melting Point | Not experimentally determined. Related 4-aminoquinoline derivatives have melting points in the range of 100-250 °C. | [7] |
| Solubility | Predicted to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol. | |
| Predicted XlogP | 2.0 | [8] |
Table 2: Spectral Data for 7-Chloro-4-(4-hydroxyanilino)quinoline (Predicted/Analog-Based)
| Spectral Data | Predicted/Expected Observations | Reference(s) for Analogs |
| ¹H NMR | Aromatic protons on the quinoline and phenol rings are expected in the range of δ 6.5-8.5 ppm. The N-H and O-H protons would likely appear as broad singlets. Key signals would include doublets for the protons at positions 2, 3, 5, and 8 of the quinoline ring and an AA'BB' system for the 4-hydroxyphenyl group. | [9][10] |
| ¹³C NMR | Aromatic carbons would be expected in the range of δ 100-160 ppm. The carbon bearing the chlorine (C7) and the carbon attached to the amino group (C4) would be key identifiable signals. | [9][11] |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks include: N-H stretching (around 3300-3400), O-H stretching (broad, around 3200-3600), C=C and C=N stretching in the aromatic rings (around 1500-1650), and C-Cl stretching (around 700-800). | [12][13] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 270, with an isotopic peak (M+2) at m/z 272 with approximately one-third the intensity of the M+ peak, characteristic of a compound containing one chlorine atom. | [2][14] |
Biological Properties and Signaling Pathways
Derivatives of 7-chloro-4-aminoquinoline are known for a wide range of biological activities, most notably as antimalarial and anticancer agents. Recent studies have also highlighted their potential in treating neurodegenerative diseases.
Anticancer Activity and the PI3K/Akt Signaling Pathway
Several 4-aminoquinoline derivatives have demonstrated significant anticancer activity.[15] One of the proposed mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[15] This pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers.[16][17][18][19] By inhibiting this pathway, 7-chloro-4-(4-hydroxyanilino)quinoline could potentially induce cell cycle arrest and apoptosis in cancer cells.
PI3K/Akt Signaling Pathway Diagram
Caption: Potential inhibition of the PI3K/Akt pathway by the compound.
Neuroprotective Potential via the NR4A2 Signaling Pathway
Recent research has identified certain 4-amino-7-chloroquinoline derivatives as agonists of the nuclear receptor NR4A2 (also known as Nurr1).[20] NR4A2 is a key transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.[21][22] Activation of NR4A2 can lead to the expression of neuroprotective genes and has anti-inflammatory effects in the brain.[20][23] This suggests a potential therapeutic application for compounds like 7-chloro-4-(4-hydroxyanilino)quinoline in neurodegenerative disorders.
NR4A2 Neuroprotective Signaling Pathway Diagram
Caption: Agonistic effect on the NR4A2 neuroprotective pathway.
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The mechanism of action involves the accumulation of the drug in the acidic food vacuole of the malaria parasite. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. The accumulation of free heme leads to oxidative stress and parasite death.[24][25][26] It is highly probable that 7-chloro-4-(4-hydroxyanilino)quinoline shares this fundamental mechanism of antimalarial activity.
Conclusion
7-Chloro-4-(4-hydroxyanilino)quinoline is a versatile molecule with a straightforward synthesis from readily available starting materials. Its structural similarity to known bioactive compounds suggests a high potential for therapeutic applications, particularly in the fields of oncology, neurodegenerative diseases, and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile, including detailed in vitro and in vivo studies to confirm its mechanisms of action and therapeutic efficacy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration and development of novel quinoline-based therapeutic agents.
References
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